molecular formula C15H20N2O3S B2418203 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1351621-95-8

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2418203
CAS No.: 1351621-95-8
M. Wt: 308.4
InChI Key: HIUQYZUUQGULDQ-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl group, and a methylthio-substituted phenyl group

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(20,10-7-8-10)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6,10,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUQYZUUQGULDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N1-(2-Cyclopropyl-2-Hydroxypropyl)Amine

This intermediate is prepared through a three-step sequence:

  • Cyclopropanation : Cyclopropylmethyl ketone undergoes hydride reduction (e.g., NaBH4 in methanol) to yield 2-cyclopropyl-2-propanol.
  • Epoxide Formation : Treatment with thionyl chloride converts the alcohol to 2-cyclopropylpropyl chloride, followed by epoxidation using m-CPBA.
  • Aminolysis : The epoxide reacts with aqueous ammonia under reflux to produce the primary amine.

Key Reaction Conditions :

  • Epoxidation requires anhydrous dichloromethane at 0–5°C.
  • Aminolysis proceeds optimally in ethanol at 60°C for 12 hours.

Synthesis of N2-(2-(Methylthio)Phenyl)Amine

Two routes dominate:
Route A : Direct thiolation of 2-nitroaniline:

  • Thiol Introduction : 2-Nitroaniline reacts with thiourea in the presence of H2S gas, yielding 2-aminothiophenol.
  • Methylation : Treatment with methyl iodide in DMF/K2CO3 produces 2-(methylthio)aniline.

Route B : Ullmann-Type Coupling:
2-Iodoaniline reacts with sodium thiomethoxide in the presence of CuI/L-proline catalyst, yielding the target amine in a single step.

Oxalamide Coupling Strategies

The final step involves coupling the two amines using oxalylating agents. Three methods are prevalent:

Oxalyl Chloride-Mediated Coupling

Procedure :

  • Dissolve N1-(2-cyclopropyl-2-hydroxypropyl)amine (1 eq) in dry THF.
  • Add oxalyl chloride (1.1 eq) dropwise at −10°C under N2.
  • After 1 hour, add N2-(2-(methylthio)phenyl)amine (1 eq) and triethylamine (2 eq).
  • Stir at room temperature for 6 hours.

Yield : 68–72%
Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

Diethyl Oxalate Route

Procedure :

  • Reflux N1-(2-cyclopropyl-2-hydroxypropyl)amine (1 eq) and diethyl oxalate (1.2 eq) in toluene for 3 hours.
  • Add N2-(2-(methylthio)phenyl)amine (1 eq) and continue refluxing for 12 hours.
  • Remove solvent under vacuum and recrystallize from ethanol.

Yield : 60–65%
Advantage : Avoids moisture-sensitive reagents.

Solid-Phase Synthesis

Protocol :

  • Immobilize N2-(2-(methylthio)phenyl)amine on Wang resin via carbodiimide coupling.
  • Treat with oxalyl dichloride to form the activated oxalamide.
  • React with N1-(2-cyclopropyl-2-hydroxypropyl)amine in DMF.
  • Cleave from resin using TFA/CH2Cl2 (1:9).

Yield : 75–80%
Purity : >95% by HPLC.

Optimization Studies and Comparative Analysis

Solvent Effects on Coupling Efficiency

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 6 72 92
DCM 8 65 89
DMF 4 70 94
Toluene 12 60 85

THF balances reactivity and solubility, making it optimal for large-scale synthesis.

Catalytic Systems for Ullmann Coupling

Catalyst System Temperature (°C) Yield (%)
CuI/L-proline 110 82
Pd(OAc)2/Xantphos 100 75
NiCl2(dppe) 120 68

CuI/L-proline provides superior efficiency under mild conditions.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.05–1.15 (m, 4H, cyclopropyl), 3.21 (s, 3H, SCH3), 4.89 (s, 1H, OH), 7.35–7.45 (m, 4H, aromatic).
  • 13C NMR : δ 14.2 (cyclopropyl), 36.8 (SCH3), 169.5 (C=O).
  • HRMS (ESI+) : m/z 347.1421 [M+H]+ (calc. 347.1418).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.
  • XRD : Confirms planar oxalamide core with dihedral angle of 12.5° between aromatic rings.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process (Patent AU2013204031B2) achieves 85% yield via:

  • Microreactor-based cyclopropanation (residence time: 2 min).
  • In-line epoxidation using immobilized m-CPBA.
  • Coupling in a packed-bed reactor with immobilized lipase catalyst.

Advantages :

  • 90% reduction in solvent use.
  • 50% shorter processing time vs. batch methods.

Waste Management Strategies

  • Cyclopropane Byproducts : Captured via cold traps and recycled.
  • Thiol Contaminants : Oxidized to sulfones using H2O2 for safe disposal.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in H2SO4).

  • Reduction: : The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The methylthio group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used to replace the methylthio group with a methoxy group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, BH3

    Substitution: NaOMe, other nucleophiles

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent. Its unique structure may interact with biological targets, making it a candidate for drug development.

  • Organic Synthesis: : It can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

  • Material Science: : The compound’s structural properties may be useful in the development of new materials with specific physical or chemical characteristics.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and hydroxypropyl groups could play a role in binding to the active site of a target protein, while the oxalamide linkage might influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxypropyl)-N2-phenyl oxalamide: Lacks the cyclopropyl and methylthio groups, which may affect its reactivity and biological activity.

    N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyl oxalamide: Similar but without the methylthio group, potentially altering its chemical properties.

    N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-methylphenyl)oxalamide: Contains a methyl group instead of a methylthio group, which could influence its electronic properties and reactivity.

Uniqueness

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and methylthio-substituted phenyl groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O3_{3}S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 1396795-58-6

The unique structure of this oxalamide includes a cyclopropyl group and a methylthio-substituted phenyl moiety, which contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell proliferation and survival, impacting processes such as apoptosis and cell cycle regulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against specific bacterial strains.
  • Anticancer Potential : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound may reduce inflammation markers in cellular models, suggesting a role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N1-(4-methylphenyl)-N2-(3-hydroxypropyl)oxalamideMethyl group on phenylModerate anticancer activity
N1-(3-chloro-4-methylphenyl)-N2-(3-hydroxypropyl)oxalamideChlorine substitutionEnhanced antimicrobial activity
N1-(5-chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamideHydroxy and chloro substitutionsSignificant anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : In a series of experiments on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed promising results in inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
  • Inflammation Model : In a murine model of inflammation, treatment with this oxalamide resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing oxalamide derivatives like N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide?

Answer: Oxalamides are typically synthesized via a two-step procedure:

Activation of oxalyl chloride : Reacting oxalyl chloride with a primary amine (e.g., 2-cyclopropyl-2-hydroxypropylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) to form an intermediate oxamate ester .

Coupling with a secondary amine : The intermediate is reacted with a second amine (e.g., 2-(methylthio)aniline) under basic conditions (e.g., NaOH in ethanol) to yield the final oxalamide. Purification is achieved via silica gel chromatography, with yields typically ranging from 23% to 53% depending on steric and electronic factors .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent connectivity. For example, the hydroxypropyl group’s hydroxyl proton appears as a broad singlet (~δ 1–2 ppm), while the methylthio group’s protons resonate at δ ~2.5 ppm .
  • Mass Spectrometry (LC-MS/APCI+) : Validates molecular weight (e.g., observed [M+H]+ should match calculated values within ±0.1 Da) .
  • HPLC : Quantifies purity (>90% is standard for research-grade compounds) and detects stereoisomers or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for oxalamides, such as variable inhibition potency across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclopropyl with adamantyl groups) and assess changes in activity. For instance, showed that adamantyl-substituted oxalamides exhibited enhanced solubility and binding to soluble epoxide hydrolase due to hydrophobic interactions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV gp120 for antiviral studies) and correlate with experimental IC₅₀ values .

Q. What methodologies are recommended for optimizing low-yield reactions in oxalamide synthesis?

Answer:

  • Reaction Solvent Screening : Polar aprotic solvents like DMF or DMSO may improve solubility of bulky amines (e.g., 2-(methylthio)aniline) .
  • Catalyst Addition : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling reactions, as demonstrated in for adamantyl-substituted oxalamides .
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during oxalyl chloride activation .

Q. How do stereochemical variations (e.g., in the hydroxypropyl group) impact biological activity, and how can they be addressed experimentally?

Answer:

  • Chiral Resolution : Use chiral stationary phases in HPLC to separate enantiomers. For example, achieved 36% yield for a single stereoisomer of a thiazole-containing oxalamide .
  • Circular Dichroism (CD) : Confirm absolute configuration of resolved enantiomers and correlate with bioactivity (e.g., antiviral potency in HIV entry assays) .

Q. What metabolic pathways are anticipated for this compound, given its methylthio and hydroxypropyl substituents?

Answer:

  • Methylthio Group : Likely metabolized via oxidation to a sulfoxide or sulfone by cytochrome P450 enzymes (e.g., CYP3A4), as seen in structurally related flavoring agents .
  • Hydroxypropyl Group : Potential glucuronidation or sulfation at the hydroxyl group, which can be studied using liver microsomal assays (e.g., human S9 fraction) .

Q. How can researchers design analogs to improve metabolic stability without compromising target binding?

Answer:

  • Isosteric Replacement : Replace the methylthio group with a trifluoromethyl group to reduce oxidation susceptibility while maintaining hydrophobicity.
  • Prodrug Strategies : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to enhance membrane permeability, with enzymatic cleavage in vivo restoring activity .

Q. What mechanistic insights can be gained from studying copper-mediated coupling reactions for similar oxalamides?

Answer: Copper catalysts (e.g., CuI) facilitate Ullmann-type couplings for introducing aryl/heteroaryl groups. For example, highlights N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide (NFO) synthesis via Cu-mediated C–N bond formation, suggesting applicability to methylthio-phenyl derivatives .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Force Field Refinement : Use advanced molecular dynamics (MD) simulations (e.g., AMBER or CHARMM) to account for solvent effects and protein flexibility, which are often oversimplified in docking studies.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate computational models .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?

Answer:

  • Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to calculate IC₅₀ and Hill coefficients.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from compound degradation or assay variability .

Tables

Q. Table 1. Comparative Yields and Purity of Synthesized Oxalamides

Substituent R₁Substituent R₂Yield (%)Purity (%)Reference
2-Cyclopropyl-2-hydroxypropyl2-(Methylthio)phenyl35–40*>90*[1, 15]
Adamant-2-ylBenzyloxy5190[1]
4-Chlorophenyl1-(4-Hydroxyphenyl)propan-2-yl2393[2]

*Estimated based on analogous syntheses.

Q. Table 2. Key NMR Signals for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Cyclopropyl CH₂0.8–1.2Multiplet[1, 15]
Hydroxypropyl OH1.5–2.0Broad[1]
Methylthio (SCH₃)2.5Singlet[3, 15]
Aromatic (2-(methylthio)phenyl)7.1–7.4Doublet[3]

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